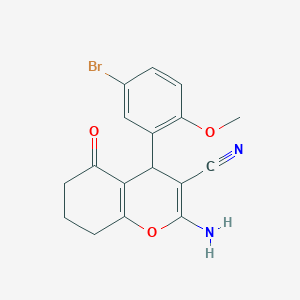![molecular formula C13H11N5O3 B5117195 N-(7-methyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridin-8-yl)acetamide](/img/structure/B5117195.png)
N-(7-methyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridin-8-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(7-methyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridin-8-yl)acetamide, commonly known as MTX, is a potent antifolate drug that has been widely used in the treatment of various diseases, including cancer, autoimmune diseases, and rheumatoid arthritis. MTX is a synthetic compound that acts by inhibiting the dihydrofolate reductase (DHFR) enzyme, which is essential for the synthesis of DNA and RNA. In
作用機序
MTX acts by inhibiting the N-(7-methyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridin-8-yl)acetamide enzyme, which is essential for the synthesis of DNA and RNA. N-(7-methyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridin-8-yl)acetamide catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), which is required for the synthesis of nucleotides. MTX binds to the active site of N-(7-methyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridin-8-yl)acetamide and prevents the conversion of DHF to THF, leading to the depletion of intracellular folates and the inhibition of DNA and RNA synthesis. MTX also inhibits the proliferation of immune cells, such as T cells and B cells, by interfering with their metabolism and function.
Biochemical and Physiological Effects
MTX has several biochemical and physiological effects on the body. MTX inhibits the synthesis of DNA and RNA, leading to the inhibition of cell proliferation and the induction of apoptosis. MTX also inhibits the synthesis of purines and pyrimidines, which are required for the synthesis of nucleic acids. MTX can cause bone marrow suppression, resulting in anemia, leukopenia, and thrombocytopenia. MTX can also cause gastrointestinal toxicity, hepatotoxicity, and pulmonary toxicity.
実験室実験の利点と制限
MTX has several advantages and limitations for lab experiments. MTX is a potent and specific inhibitor of N-(7-methyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridin-8-yl)acetamide, making it an ideal tool for studying the role of N-(7-methyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridin-8-yl)acetamide in various biological processes. MTX is also relatively easy to synthesize and has a long shelf life. However, MTX has several limitations, including its toxicity and potential side effects, which can affect the interpretation of experimental results. MTX can also interfere with other metabolic pathways, leading to off-target effects.
将来の方向性
For the study of MTX include the development of new analogs, investigation of resistance mechanisms, and the role of MTX in immune function and inflammation.
合成法
MTX can be synthesized by several methods, including the condensation of 2-amino-4-methylpteridine with 4-aminobenzoic acid, followed by acetylation with acetic anhydride. Alternatively, MTX can be synthesized by the condensation of 2,4-diamino-6-hydroxypyrimidine with 4-aminobenzoic acid, followed by oxidation with potassium permanganate and acetylation with acetic anhydride. The synthesis of MTX requires careful control of reaction conditions, and the purity of the final product is critical for its biological activity.
科学的研究の応用
MTX has been extensively studied for its therapeutic potential in various diseases. In cancer, MTX is used as a chemotherapeutic agent to inhibit the growth of cancer cells by interfering with DNA synthesis. MTX has also been used in the treatment of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and lupus, by suppressing the immune system and reducing inflammation. In addition, MTX has been investigated for its potential in the treatment of malaria, bacterial infections, and viral infections.
特性
IUPAC Name |
N-(7-methyl-2,4-dioxo-1H-benzo[g]pteridin-8-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3/c1-5-3-8-9(4-7(5)14-6(2)19)16-11-10(15-8)12(20)18-13(21)17-11/h3-4H,1-2H3,(H,14,19)(H2,16,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCRLTDEQVZVRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C)N=C3C(=N2)C(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(2,5-difluorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5117116.png)
![3-allyl-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117119.png)
![1-ethyl-4-[(4-ethylphenoxy)acetyl]piperazine](/img/structure/B5117126.png)
![ethyl 4-(1-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5117132.png)
![4-phenyl-4,5-diazatetracyclo[6.3.2.0~2,7~.0~9,11~]tridec-12-ene-3,6-dione](/img/structure/B5117145.png)
![ethyl 4-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B5117170.png)
![3-(3-chlorophenyl)-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117171.png)
![1-ethoxy-3-[4-(4-iodophenoxy)butoxy]benzene](/img/structure/B5117178.png)
![(2-bromo-4,5-dimethoxybenzyl)[2-(2,4-dichlorophenyl)ethyl]amine](/img/structure/B5117186.png)

![methyl {4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}carbamate](/img/structure/B5117194.png)

![3-(4-methoxybenzyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117210.png)
![5-{3-bromo-5-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117222.png)